molecular formula C11H10F2N2O B2503817 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile CAS No. 2309541-42-0

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2503817
CAS No.: 2309541-42-0
M. Wt: 224.211
InChI Key: SNWJHXZUHLOLDJ-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a difluorocyclobutyl group attached to a pyridine ring, which is further substituted with a methoxy group and a carbonitrile group. Its distinct structure makes it suitable for a wide range of applications, including drug discovery, materials science, and organic synthesis.

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the reaction of 3,3-difluorocyclobutanol with pyridine-4-carbonitrile in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.

Chemical Reactions Analysis

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carbonitrile groups are replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile: Similar structure but with a different position of the carbonitrile group.

    2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWJHXZUHLOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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